Sorbitan monostearate

Overview

Description

Mechanism of Action

Target of Action

Sorbitan Stearate is primarily targeted at the skin and hair in cosmetic and skincare products . It is a surfactant made out of the sweetener sorbitol and the naturally occurring fatty acid stearic acid . It is used as an emulsifier, helping to blend water and oil-based ingredients .

Mode of Action

Sorbitan Stearate functions as a humectant, binding moisture, thickening the product, and stabilizing the water-oil mixture . When sorbitol and fatty acids combine, a new molecule is formed that retains sorbitol’s humectant qualities while also making the alcohol a good skin moisturizer and softener .

Biochemical Pathways

The biochemical pathways affected by Sorbitan Stearate are primarily related to the structuring of oils and fats . It interacts with other oleogelators in the structuring of a low-saturated fat blend . The use of oleogelators, including Sorbitan Stearate, can cause an increase in the saturated fatty acid content in a dose-dependent manner .

Pharmacokinetics

Sorbitan Stearate is a creamy solid without odor or taste, insoluble in water, vegetable, and mineral oils . It is dispersible in oils if heated and cooled and gels in mineral oil at a 10% level . It is used as an excellent water-in-oil emulsifier with an HLB value of 4.7 . It is also an effective co-emulsifier in oil-in-water systems when combined with polysorbates .

Result of Action

The molecular and cellular effects of Sorbitan Stearate’s action are primarily related to its role as an emulsifier. It helps to blend water and oil-based ingredients, enabling the formulation of smooth and homogeneous products like creams and lotions . Its stabilizing properties prevent the separation of different components, ensuring a consistent texture and appearance .

Action Environment

The action of Sorbitan Stearate can be influenced by environmental factors such as temperature . For instance, it is dispersible in oils if heated and cooled . Moreover, the use of Sorbitan Stearate with other oleogelators in the structuring of a low-saturated fat blend can be influenced by the ratio of these components .

Biochemical Analysis

Biochemical Properties

Sorbitan Stearate is an ester of sorbitan with stearic acid . It is a creamy solid without odor or taste, insoluble in water, vegetable, and mineral oils . As an emulsifier, Sorbitan Stearate helps blend water and oil-based ingredients, enabling the formulation of smooth and homogeneous products like creams and lotions . Its stabilizing properties prevent the separation of different components, ensuring a consistent texture and appearance .

Cellular Effects

Sorbitan Stearate is widely used in personal care and cosmetics. In skincare, it enables the combination of water and oil-based ingredients, resulting in smooth and creamy formulations like lotions, creams, and moisturizers . Sorbitan Stearate ensures better product stability, preventing ingredient separation and ensuring consistent texture .

Molecular Mechanism

The production of Sorbitan Stearate involves a reaction between sorbitol, a sugar alcohol derived from corn or berries, and stearic acid, a fatty acid often sourced from vegetable oils . This chemical reaction forms the ester Sorbitan Stearate, which is then purified for cosmetic use .

Temporal Effects in Laboratory Settings

Sorbitan Stearate is generally considered safe for topical use in cosmetics and skincare products . It is non-toxic and poses minimal risk of side effects when used as intended .

Dosage Effects in Animal Models

Based on the no observed adverse effect level (NOAEL) of 2,600 mg sorbitan monostearate/kg bw per day, taking into account the ratio between the molecular weight of this compound (430.62 g/mol) and sorbitan (164.16 g/mol), and applying an uncertainty factor of 100, the Panel derived a group ADI of 10 mg/kg bw per day expressed as sorbitan for sorbitan esters .

Metabolic Pathways

Sorbitan Stearate is a Sorbitan fatty acid ester. Esters are known to hydrolyse into carboxylic acids and alcohols by esterases . Therefore it is expected that the test substance hydrolyses to D-glucitol and the respective fatty acids under physiological conditions .

Transport and Distribution

Sorbitan Stearate is slightly soluble in water; or dispersible in hot water . Under strong acid or strong alkali condition, it is easily hydrolyzed .

Subcellular Localization

As an emulsifier, Sorbitan Stearate helps blend water and oil-based ingredients, enabling the formulation of smooth and homogeneous products like creams and lotions . Its stabilizing properties prevent the separation of different components, ensuring a consistent texture and appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan monostearate is typically synthesized through the esterification of sorbitol or its anhydrides with stearic acid. This reaction can be catalyzed by either acid or alkaline catalysts. Common acid catalysts include concentrated sulfuric acid and p-toluenesulfonic acid, while alkaline catalysts include potassium hydroxide, sodium hydroxide, potassium carbonate, and sodium carbonate . The reaction is carried out at elevated temperatures, typically around 180°C, under atmospheric or vacuum pressure .

Industrial Production Methods: In industrial settings, the production of sorbitan stearate involves a two-step process. First, sorbitol is dehydrated to form sorbitan, which is then esterified with stearic acid in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity, with the final product being purified to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sorbitan monostearate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Esterification: this compound is formed through the esterification of sorbitan with stearic acid in the presence of acid or alkaline catalysts.

Hydrolysis: this compound can be hydrolyzed back into sorbitan and stearic acid under acidic or basic conditions.

Major Products Formed:

Esterification: The primary product is sorbitan stearate.

Hydrolysis: The major products are sorbitan and stearic acid.

Scientific Research Applications

Sorbitan monostearate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Sorbitan Isostearate: An excellent water-in-oil emulsifier, similar to sorbitan stearate but may offer superior performance and stability.

Sorbitan Oleate: Another sorbitan ester used as an emulsifier, particularly in oil-in-water emulsions.

Polysorbates: These are polyoxyethylene sorbitan fatty acid esters that are effective co-emulsifiers in various systems.

Uniqueness: Sorbitan monostearate is unique in its ability to form stable water-in-oil emulsions and its versatility in various applications, from cosmetics to pharmaceuticals and food products . Its combination with other polysorbates allows for the creation of emulsifying systems with different hydrophilic-lipophilic balance (HLB) values, making it highly adaptable for various formulations .

Properties

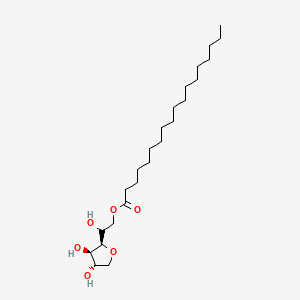

CAS No. |

1338-41-6 |

|---|---|

Molecular Formula |

C24H46O6 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

[2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21?,23+,24-/m1/s1 |

InChI Key |

HVUMOYIDDBPOLL-IIZJTUPISA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC([C@@H]1[C@H]([C@@H](CO1)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

Appearance |

Solid powder |

Color/Form |

White to tan waxy solid |

density |

1.0 @ 25 °C |

melting_point |

49-65 °C |

| 1338-41-6 5093-91-4 76169-00-1 |

|

physical_description |

Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Liquid; Dry Powder, Other Solid; Liquid White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil. Insoluble in water and propylene glycol |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sorgen 50; Sorbitan monostearate; Span 55; Sorbon S 60; Emsorb 2505; Liposorb S-20; Liposorb S; Anhydrosorbitol monostearate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1682074.png)

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)